A Technical Guide to Tetrabutylammonium Iodide (CAS 311-28-4): Properties, Applications, and Experimental Protocols
A Technical Guide to Tetrabutylammonium Iodide (CAS 311-28-4): Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium iodide (TBAI), identified by CAS number 311-28-4, is a quaternary ammonium salt with a broad spectrum of applications in scientific research and drug development. Its utility stems from its properties as a phase-transfer catalyst, a supporting electrolyte in electrochemistry, and its role in various organic syntheses. This technical guide provides an in-depth overview of the physicochemical properties of TBAI, detailed experimental protocols for its key applications, and an exploration of its interaction with biological systems, specifically its role as a modulator of cholinergic signaling.
Core Properties of Tetrabutylammonium Iodide
Tetrabutylammonium iodide is a white to off-white crystalline solid.[1] It is characterized by a tetrabutylammonium cation and an iodide anion.[1] The compound is hygroscopic and sensitive to light, necessitating storage in a tightly sealed container in a cool, dry, and dark place.[2][3]
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₁₆H₃₆IN | [4][5][6] |
| Molecular Weight | 369.37 g/mol | [6][7] |
| Melting Point | 141-143 °C | [3][4][7] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Solubility | Soluble in water, ethanol, methanol, and acetonitrile. Slightly soluble in chloroform and benzene. | [1][3][4] |
| Stability | Stable under normal temperature and pressure. Decomposes upon prolonged heating. | [4] |
Chemical Structure and Identifiers
| Identifier | Value |
| CAS Number | 311-28-4 |
| InChI Key | DPKBAXPHAYBPRL-UHFFFAOYSA-M |
| SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.[I-] |
Applications in Research and Development
Tetrabutylammonium iodide's unique properties make it a versatile reagent in various scientific domains.
Phase-Transfer Catalysis
TBAI is widely employed as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). The lipophilic tetrabutylammonium cation encapsulates the iodide anion (or another anion from the aqueous phase), transporting it into the organic phase where it can react with the organic substrate. This mechanism enhances reaction rates and yields in numerous organic transformations, including nucleophilic substitutions, alkylations, and oxidations.
Organic Synthesis
TBAI serves as a catalyst and a source of iodide in various organic reactions. For instance, it catalyzes the synthesis of ethers and fused triazole derivatives.[7] In some reactions, the iodide from TBAI can participate in a halide exchange with an alkyl chloride or bromide, generating a more reactive alkyl iodide in situ, thereby accelerating the reaction rate.
Electrochemistry
In electrochemical applications, TBAI is a common supporting electrolyte due to its high solubility in organic solvents and its wide electrochemical window. It increases the conductivity of the solution, ensuring efficient electron transfer. TBAI can also act as a redox catalyst in certain electrochemical reactions, such as in the C-H bond activation for the synthesis of phenanthridinones.
Biological Interactions: Modulation of Cholinergic Signaling
Tetrabutylammonium iodide, as a quaternary ammonium compound, can interact with components of the nervous system, particularly cholinergic signaling pathways.
Ganglionic Blockade at Nicotinic Acetylcholine Receptors
Quaternary ammonium compounds can act as antagonists at nicotinic acetylcholine (nACh) receptors located in autonomic ganglia.[1] These receptors are ligand-gated ion channels crucial for transmitting signals from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[6][8] By competitively blocking the binding of acetylcholine (ACh) to these receptors, TBAI can inhibit neurotransmission, leading to a ganglionic blockade.[1] This action is not selective for either the sympathetic or parasympathetic system.[1]
Inhibition of Acetylcholinesterase
Tetrabutylammonium iodide can also act as a cholinesterase inhibitor.[9] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[10][11] By inhibiting AChE, TBAI can increase the concentration and duration of action of acetylcholine, leading to enhanced cholinergic signaling.[10]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving tetrabutylammonium iodide.
TBAI-Catalyzed α-Azidation of β-Ketocarbonyl Compounds
This protocol describes the oxidative α-azidation of cyclic β-ketocarbonyl compounds using sodium azide (NaN₃) with TBAI as a catalyst.[6][10]
Materials:
-
Cyclic β-ketocarbonyl compound (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol)
-
Dibenzoyl peroxide (DBPO) (1.2 mmol)
-
Tetrabutylammonium iodide (TBAI) (0.2 mmol, 20 mol%)
-
Dichloromethane (CH₂Cl₂) or Toluene
Procedure:
-
To a reaction vessel, add the cyclic β-ketocarbonyl compound, sodium azide, dibenzoyl peroxide, and tetrabutylammonium iodide.
-
Add the solvent (e.g., dichloromethane or toluene).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an appropriate work-up, which may include washing with aqueous solutions and extraction with an organic solvent.
-
Purify the product by column chromatography.
References
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- 2. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse inhibitory actions of quaternary ammonium cholinesterase inhibitors on Torpedo nicotinic ACh receptors transplanted to Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel post-synthesis purification strategies and the ligand exchange processes in simplifying the fabrication of PbS quantum dot solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05242F [pubs.rsc.org]
- 5. Ultrastable gold nanoparticles for drug delivery applications and synthesis thereof (2017) | Elodie Boisselier | 2 Citations [scispace.com]
- 6. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 7. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 9. Interactions between acetylcholinesterase and tetra-N-alkylammonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
